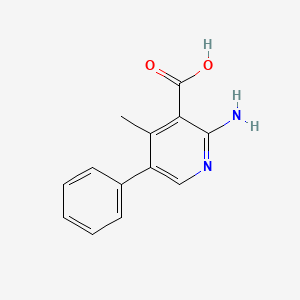
2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 2-position, a methyl group at the 4-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Buchwald-Hartwig arylamination reaction, where 2-bromo-4-methylpyridine is reacted with an arylamine in the presence of a palladium catalyst and a base . The resulting secondary amine is then protected with a Boc-group to yield the desired compound.
Another approach involves the base-mediated cascade reactions of α,β-unsaturated ketones and 1,1-enediamines, which include Michael addition, intramolecular cyclization, and aromatization . These methods are suitable for efficient parallel synthesis of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and Grignard reagents for alkylation are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents and drug candidates.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit nitric oxide synthase (NOS2) in vitro, which plays a role in inflammatory and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpyridine: Lacks the phenyl and carboxylic acid groups, resulting in different chemical properties and reactivity.
2-Phenylpyridine: Lacks the amino and carboxylic acid groups, affecting its biological activity and applications.
4-Methylpyridine-3-carboxylic acid: Lacks the amino and phenyl groups, leading to variations in its chemical behavior and uses.
Uniqueness
The unique combination of functional groups in 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid imparts distinct properties that differentiate it from similar compounds. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Propiedades
| 84596-19-0 | |
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2-amino-4-methyl-5-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-8-10(9-5-3-2-4-6-9)7-15-12(14)11(8)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Clave InChI |
SEMGRBPTXHTYQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1C2=CC=CC=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



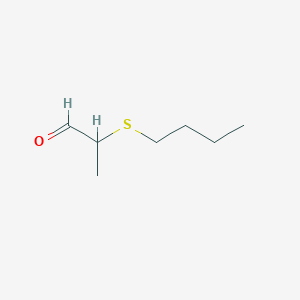
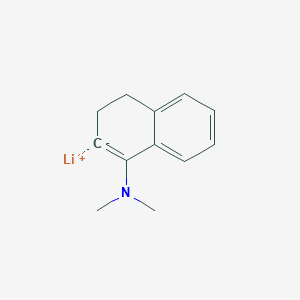
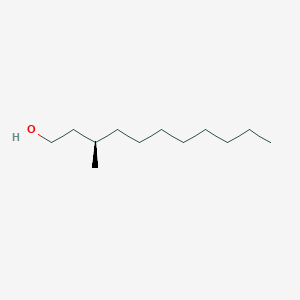
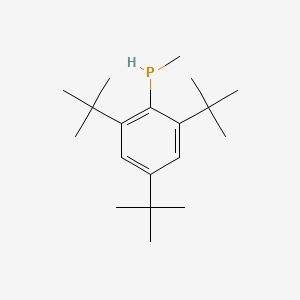

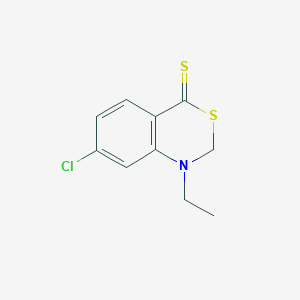
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
